N-(4-fluoro-3-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide
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Overview
Description
“N-(4-fluoro-3-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide” is a complex organic compound. It contains several functional groups including a carboxamide, a pyridone, and nitrophenyl groups. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the nitrophenyl groups suggests potential for interesting electronic and steric effects. The pyridone ring and the carboxamide group could also contribute to the compound’s reactivity and properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitrophenyl groups, the pyridone ring, and the carboxamide group could contribute to its solubility, stability, and reactivity .Scientific Research Applications
Medicinal Chemistry Applications
Research into compounds structurally related to N-(4-fluoro-3-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide has significantly contributed to the development of selective and efficacious inhibitors of specific kinase superfamily members, such as Met kinase. These compounds, including substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, have shown potential in oncology through the inhibition of tumor growth and metastasis in preclinical models, leading to advancements into phase I clinical trials (Schroeder et al., 2009).
Material Science Applications
In material science, derivatives of the compound have been synthesized and characterized for their properties. For instance, new diphenylfluorene-based aromatic polyamides derived from bis(ether-carboxylic acids) have been developed. These materials exhibit high solubility in organic solvents and can form transparent, flexible, and tough films, with glass transition temperatures ranging significantly and showing remarkable thermal stability (Hsiao, Yang, & Lin, 1999).
Drug Development Applications
Compounds similar to this compound have been explored for their potential in drug development, focusing on antidepressant and nootropic agents. The synthesis and pharmacological evaluation of related structures have demonstrated significant antidepressant and nootropic activities, suggesting the utility of these frameworks in central nervous system (CNS) therapeutic agent development (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Imaging Agent Development
Related compounds have been synthesized for use as imaging agents in cancer research, demonstrating the utility of these structures in developing positron emission tomography (PET) tracers for imaging cancer tyrosine kinase. Such advancements highlight the application of these compounds in non-invasive diagnostic techniques, contributing to better disease understanding and management (Wang, Miller, Sledge, & Zheng, 2005).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4O6/c20-16-6-5-14(9-17(16)24(29)30)21-19(26)13-4-7-18(25)22(11-13)10-12-2-1-3-15(8-12)23(27)28/h1-9,11H,10H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTJGTTXGFDNBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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